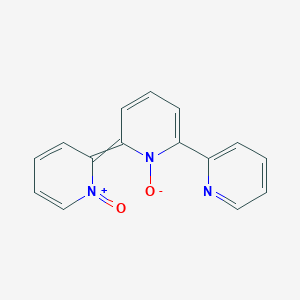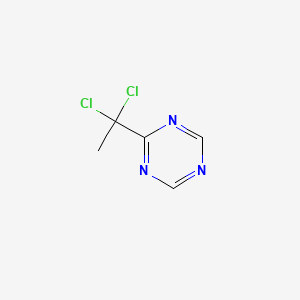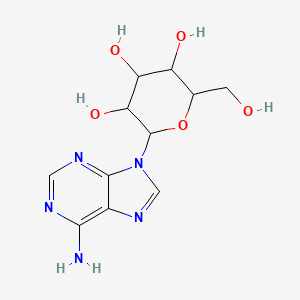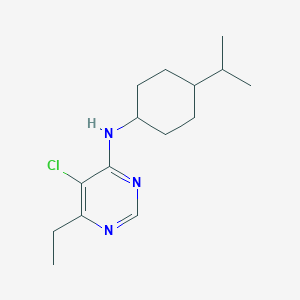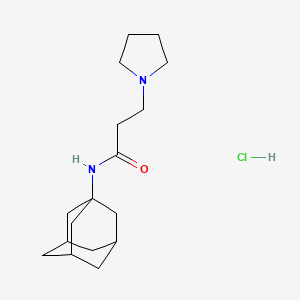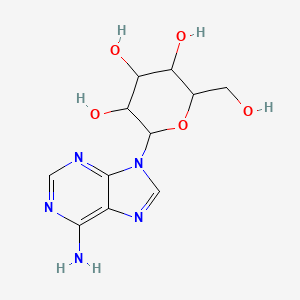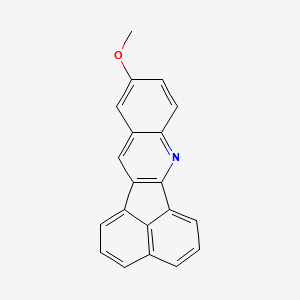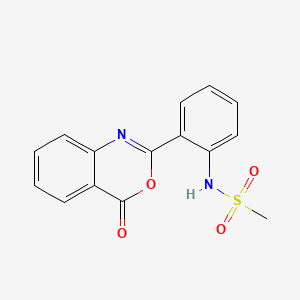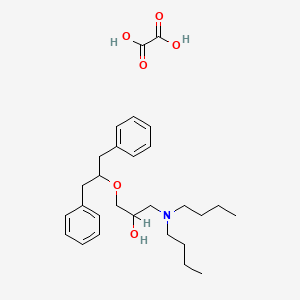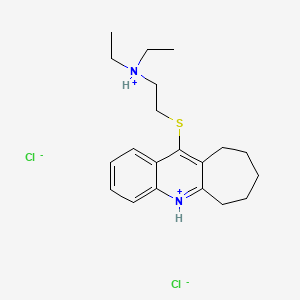
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where indole-fused cycloheptanone reacts with hydrazines . Another approach involves the condensation reaction to form the seven-membered ring structure . These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential antitumor effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
6,7,12,13-Tetrahydro-5H-Cyclohepta[2,1-b3,4-b’]diindole: This compound shares a similar core structure and is also studied for its biological activities.
Thiophene Derivatives: These compounds contain a sulfur atom in their ring structure and are known for their diverse therapeutic properties.
Uniqueness
6H-Cyclohepta(b)quinoline, 11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride is unique due to its specific structural features and the presence of the diethylaminoethylthio group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
18833-67-5 |
|---|---|
Fórmula molecular |
C20H30Cl2N2S |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
diethyl-[2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-ylsulfanyl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C20H28N2S.2ClH/c1-3-22(4-2)14-15-23-20-16-10-6-5-7-12-18(16)21-19-13-9-8-11-17(19)20;;/h8-9,11,13H,3-7,10,12,14-15H2,1-2H3;2*1H |
Clave InChI |
WDZLGFAMECXLDR-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCSC1=C2CCCCCC2=[NH+]C3=CC=CC=C31.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


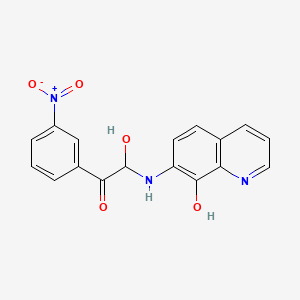
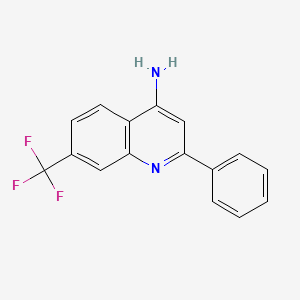
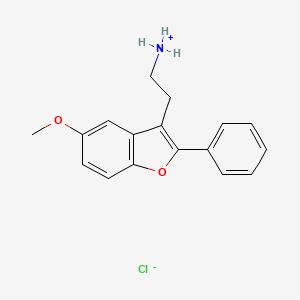
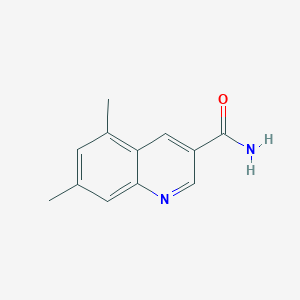
![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)
